4-(Hydroxymethyl)benzenesulfonamide

Catalog No.
S1521755
CAS No.
67472-44-0
M.F
C7H9NO3S
M. Wt
187.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)benzenesulfonamide

CAS Number

67472-44-0

Product Name

4-(Hydroxymethyl)benzenesulfonamide

IUPAC Name

4-(hydroxymethyl)benzenesulfonamide

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

InChI

InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2,(H2,8,10,11)

InChI Key

UULCVOIRJRJPQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)S(=O)(=O)N

Synonyms

4-Sulfamoylbenzyl Alcohol; 4-(Hydroxymethyl)benzenesulfonamide;

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)N

Chemical Properties and Availability:

4-(Hydroxymethyl)benzenesulfonamide (C7H9NO3S) is a small organic molecule. It is a white crystalline solid at room temperature [Source: National Institutes of Health, ].

Potential Research Applications:

-(Hydroxymethyl)benzenesulfonamide has been investigated for various potential applications in scientific research, including:

  • As a building block in organic synthesis: The molecule's functional groups (a sulfonamide and a hydroxymethyl group) can be used to create more complex molecules with desired properties [Source: American Chemical Society, ].
  • As a potential intermediate in the synthesis of pharmaceuticals or other biologically active compounds: The molecule's structure may provide a starting point for the development of new drugs or other bioactive molecules [Source: Royal Society of Chemistry, ].

Important Note:

Further Resources:

For more information on 4-(Hydroxymethyl)benzenesulfonamide, you can consult the following scientific databases:

  • PubChem
  • CAS SciFinder
  • Reaxys

4-(Hydroxymethyl)benzenesulfonamide is an organic compound characterized by a sulfonamide group attached to a benzene ring, which also features a hydroxymethyl substituent. This compound is significant in various scientific fields due to its unique chemical structure, which imparts specific reactivity and biological properties. The hydroxymethyl group enhances the compound's solubility and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

Due to the limited research on this compound, no safety information regarding its toxicity, flammability, or reactivity is available. It's important to handle any unknown compound with caution and assume potential hazards until proper testing is conducted [].

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
  • Reduction: The sulfonamide group can be reduced to yield different nitrogen-containing heterocycles.
  • Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common reagents for these reactions include selenium dioxide for oxidation and triethyl silane for reduction. The products formed from these reactions can vary widely, leading to derivatives with different chemical and biological properties .

The compound exhibits notable biological activities, particularly as an enzyme inhibitor. It has shown potential as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. This inhibition may contribute to its anticancer properties, as well as its potential use as an antimicrobial agent. Studies have indicated that derivatives of 4-(hydroxymethyl)benzenesulfonamide can induce apoptosis in cancer cell lines, showcasing their therapeutic potential .

The synthesis of 4-(hydroxymethyl)benzenesulfonamide typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available precursors such as benzenesulfonyl chloride and formaldehyde.
  • Formation of Sulfonamide: The reaction between the sulfonyl chloride and an amine leads to the formation of the sulfonamide.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through controlled oxidation or by using formaldehyde directly.

These methods can be optimized for yield and purity, often employing specific catalysts and reaction conditions .

4-(Hydroxymethyl)benzenesulfonamide finds applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific enzymes involved in disease processes.
  • Material Science: Its unique chemical properties make it suitable for developing new materials with tailored functionalities.
  • Biological Research: It is utilized in studies investigating enzyme mechanisms and cellular pathways due to its inhibitory effects on specific enzymes .

Research has highlighted the interaction of 4-(hydroxymethyl)benzenesulfonamide with various biological targets. Notably, its interaction with carbonic anhydrase IX has been studied extensively. The compound's binding affinity and mechanism of action have been characterized, revealing insights into how it may disrupt enzymatic activity in cancer cells . Additionally, studies have shown that modifications to its structure can enhance its selectivity and potency against specific targets.

Several compounds share structural similarities with 4-(hydroxymethyl)benzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-AminobenzenesulfonamideContains an amino group instead of hydroxymethylKnown for its antibacterial properties
N-acetyl-4-methyl-benzenesulfonamideFeatures an acetyl group on the amineExhibits anti-inflammatory effects
4-(Hydroxymethyl)benzenesulfonateSimilar sulfonate structure but lacks amineInvolved in biochemical pathways related to degradation
4-(Fluoromethyl)benzenesulfonamideFluoromethyl substitution instead of hydroxymethylEnhances lipophilicity and alters biological activity

Each of these compounds offers unique characteristics that differentiate them from 4-(hydroxymethyl)benzenesulfonamide, particularly regarding their biological activities and applications in research and medicine .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.03031432 g/mol

Monoisotopic Mass

187.03031432 g/mol

Heavy Atom Count

12

UNII

7TZ9W97FYX

Wikipedia

4-(hydroxymethyl)benzenesulfonamide

Dates

Modify: 2023-08-15

Explore Compound Types